REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7]([OH:9])=[O:8])[C:3](O)=[O:4].CC(OC(C)=O)=O>>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:9])[O:8][C:3]1=[O:4]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C(C(=O)O)C
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then acetanhydride was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol abs
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OC(C1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |